Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate
Description
This compound features a pyrrolo[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group, three ketone oxygen atoms, a trifluoromethyl group, and a diethyl phosphoramidate moiety. Its structure was likely determined via X-ray crystallography using programs like SHELX . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phosphoramidate group may act as a prodrug moiety, improving bioavailability .
Properties
CAS No. |
889957-79-3 |
|---|---|
Molecular Formula |
C17H17F4N4O6P |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
5-(diethoxyphosphorylamino)-1-(4-fluorophenyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C17H17F4N4O6P/c1-3-30-32(29,31-4-2)24-16(17(19,20)21)11-12(22-14(16)27)25(15(28)23-13(11)26)10-7-5-9(18)6-8-10/h5-8H,3-4H2,1-2H3,(H,22,27)(H,24,29)(H,23,26,28) |
InChI Key |
ONHWCXYBJXLSTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1(C2=C(NC1=O)N(C(=O)NC2=O)C3=CC=C(C=C3)F)C(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the phosphorylation of the compound to obtain the desired product. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as amines or ethers, into the compound.
Scientific Research Applications
DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL [1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]AMIDOPHOSPHATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Key Observations :
- The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from pyrazole () and imidazopyridine () analogs. This core likely influences π-π stacking interactions in biological targets.
- The trifluoromethyl group is shared with compounds in and , contributing to enhanced metabolic stability and electronegativity .
- Unlike the diethyl carboxylate in , the phosphoramidate group in the target compound may facilitate intracellular activation, a common prodrug strategy .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
